(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Overview
Description
(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a useful research compound. Its molecular formula is C10H20Cl2N2O2S and its molecular weight is 303.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comprehensive Analysis of (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride Applications:
Organic Electronics
Thieno[3,4-b]pyrazine derivatives have been extensively applied as active components in organic electronic devices. The compound could potentially be used in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors due to its structural properties that may facilitate efficient charge transport .
Photovoltaic Devices
These derivatives are also utilized in organic photovoltaic devices and organic solar cells . The compound’s ability to function as an electron-rich antenna linker suggests it could enhance energy transfer processes, which is crucial for solar energy conversion .
Optical Devices
The unique electronic structure of thieno[3,4-b]pyrazine derivatives makes them suitable for use in optical devices. The compound could be involved in applications such as non-linear optical (NLO) devices , where enhanced NLO responses are desirable .
Conjugated Polymers
The incorporation of thieno[3,4-b]pyrazine units into conjugated polymers has been shown to produce low band gap materials. This compound could be synthesized with different donor units to create new polymers with tailored electronic properties for specific applications .
Sensitization Agents
In the context of rare-earth metal sensitization, thieno[3,4-b]pyrazine derivatives can improve energy transfer from a linker to the metal. This compound might serve as a sensitizing agent for Europium (Eu³⁺) sensitization , enhancing luminescence efficiency .
Antenna Effect Boosting
Functionalization with pyrazine has been found to render antenna linkers more electron-rich and with better conjugation. This property is essential for boosting the antenna effect in various applications, including luminescent materials and light-harvesting systems .
properties
IUPAC Name |
(4aS,7aR)-4-(cyclopropylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S.2ClH/c13-15(14)6-9-10(7-15)12(4-3-11-9)5-8-1-2-8;;/h8-11H,1-7H2;2*1H/t9-,10+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXGSMRUQGGPRT-JXGSBULDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNC3C2CS(=O)(=O)C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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